molecular formula C17H20N4O B2876418 N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2309309-03-1

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2876418
CAS No.: 2309309-03-1
M. Wt: 296.374
InChI Key: RQKZQUUJBNSZNI-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexene ring, a pyrazole moiety, and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-pyridin-4-ylpyrazole with cyclohex-3-ene-1-carboxylic acid under specific conditions such as the presence of a dehydrating agent and a catalyst . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions result in derivatives with different functional groups attached to the pyrazole or pyridine rings .

Scientific Research Applications

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide is unique due to its specific combination of a cyclohexene ring, pyrazole, and pyridine moieties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-21-15(11-16(20-21)13-7-9-18-10-8-13)12-19-17(22)14-5-3-2-4-6-14/h2-3,7-11,14H,4-6,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKZQUUJBNSZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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